2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid
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Overview
Description
2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of an iodine atom and a carboxylic acid group in this compound makes it particularly interesting for various chemical reactions and applications.
Scientific Research Applications
2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s indole core makes it a potential candidate for studying biological processes and interactions.
Medicine: Indole derivatives are known for their pharmacological activities, and this compound may be explored for its potential therapeutic effects.
Future Directions
The future directions in the research of indole derivatives involve the development of novel methods of synthesis, owing to the importance of this significant ring system . The application of indole derivatives as biologically active compounds for the treatment of various disorders in the human body has attracted increasing attention in recent years .
Mechanism of Action
Target of Action
It’s known that indole derivatives, which this compound is a part of, play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders, including cancer cells and microbes .
Mode of Action
Indole derivatives have been shown to exhibit various biologically vital properties . They interact with their targets, leading to changes that can treat different types of disorders .
Biochemical Pathways
It’s known that indole derivatives, which this compound is a part of, can affect various biochemical pathways due to their biologically vital properties . These pathways and their downstream effects contribute to the treatment of various disorders .
Result of Action
One of the indole derivatives, compound 15f, showed potent inhibitory activity in hepatocellular carcinoma migration both in vitro and in vivo . It caused autophagy and apoptosis in cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid typically involves multiple steps. One common method starts with the cyclization of a suitable precursor, such as 2-iodoaniline, using stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H₃PO₂) under reflux in 1-propanol . This reaction yields the corresponding indole derivative, which can then be further modified to introduce the acetic acid group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove the iodine atom or to convert the carbonyl group to an alcohol.
Substitution: The iodine atom can be substituted with other functional groups using reagents such as organometallic compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Suzuki-Miyaura coupling reactions using palladium catalysts and boronic acids are commonly employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, such as alkyl, aryl, or halogen groups.
Comparison with Similar Compounds
Similar Compounds
6-bromoindole-2-carboxylic acid: Similar in structure but with a bromine atom instead of iodine.
Indole-2-carboxylic acid: Lacks the halogen atom, making it less reactive in certain substitution reactions.
2-iodoaniline: A precursor in the synthesis of the target compound, with an amino group instead of the acetic acid group.
Uniqueness
2-(6-iodo-2-oxobenzo[cd]indol-1(2H)-yl)acetic acid is unique due to the presence of both an iodine atom and a carboxylic acid group. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(6-iodo-2-oxobenzo[cd]indol-1-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8INO3/c14-9-4-5-10-12-7(9)2-1-3-8(12)13(18)15(10)6-11(16)17/h1-5H,6H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZVENLDAXUPRJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)N3CC(=O)O)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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